

An In-depth Technical Guide to the Electronic Band Structure of Strontium Phosphide

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Compound of Interest

Compound Name: STRONTIUM PHOSPHIDE

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Introduction

Strontium phosphides are a class of binary inorganic compounds that have garnered increasing interest within the scientific community. Their diverse stoichiometries give rise to a range of electronic properties, from conventional semiconductors to more exotic states of matter such as electrides. Understanding the electronic band structure of these materials is paramount for unlocking their potential in various applications, including electronics, thermoelectrics, and potentially even in the biomedical field. This technical guide provides a comprehensive overview of the current state of knowledge on the electronic band structure of various strontium phosphide compounds, with a focus on their synthesis, crystal structure, and both theoretical and experimental electronic properties.

Crystal Structure of Strontium Phosphides

The arrangement of atoms in the crystal lattice is a fundamental determinant of a material's electronic band structure. Several stable stoichiometries of **strontium phosphide** have been identified through theoretical predictions and experimental synthesis, each with a unique crystal structure.[1]

Strontium Phosphide (Sr₃P₂)



Sr₃P₂ is a black crystalline material known to adopt a cubic crystal structure.[2] It is a highly reactive substance that decomposes in water.[2] While the cubic system is established, detailed crystallographic data, including the specific space group and precise lattice parameters from single-crystal X-ray diffraction, are not yet widely reported in the literature.

Pentastrontium Triphosphide (Sr₅P₃)

A significant focus of recent research has been on Sr_5P_3 , which has been identified as a one-dimensional (1D) electride.[1] Electrides are ionic compounds where electrons localized in interstitial sites act as anions. Sr_5P_3 crystallizes in the hexagonal Mn_5Si_3 -type structure.[3][4] This structure is characterized by channels where the anionic electrons are confined, leading to its 1D electride nature.[4]

Other Strontium Phosphides (Sr₈P₅, Sr₄P₃)

Theoretical studies have predicted the existence of other stable **strontium phosphide** compounds, including Sr_8P_5 and Sr_4P_3 .[1] Sr_8P_5 is predicted to be a zero-dimensional (0D) electride.[1] However, detailed experimental validation of their crystal structures and electronic properties remains an active area of research.

Tabulated Crystallographic Data



Com poun d	Form ula	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Refer ence
Stront ium Phos phide	Sr₃P₂	Cubic	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	90	90	90	[2]
Penta stronti um Triph osphi de	Sr₅P₃	Hexa gonal	P6₃/m cm	Not Repor ted	Not Repor ted	Not Repor ted	90	90	120	[3][4]
Sr ₈ P ₅	Predi cted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	[1]	
Sr ₄ P ₃	Predi cted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	[1]	-

Note: The crystallographic data for many **strontium phosphide** compounds is still under investigation. This table will be updated as more definitive data becomes available.

Electronic Band Structure

The electronic band structure dictates the electrical and optical properties of a material. The study of **strontium phosphide**s reveals a fascinating interplay between theoretical predictions and experimental observations.

Theoretical Calculations

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic band structure of materials.



For Sr₅P₃, standard DFT calculations using the Generalized Gradient Approximation (GGA) predict the material to be metallic.[1][3] This prediction is based on the calculated band structure showing bands crossing the Fermi level.

However, the electride nature of Sr₅P₃, with its localized interstitial electrons, suggests that standard DFT functionals may not adequately capture the electron correlation effects. More advanced computational methods, such as DFT+U (which adds a Hubbard U term to account for on-site Coulombic interactions) or hybrid functionals, are likely necessary to accurately model the electronic structure of this and other **strontium phosphide** electrides.[3]

Experimental Observations

Experimental investigations, particularly through electrical conductivity measurements, have provided crucial insights that challenge the initial theoretical predictions for some **strontium phosphides**.

 Sr_5P_3 has been experimentally shown to be a semiconductor, exhibiting a distinct band gap.[1] [3] This contradicts the metallic behavior predicted by GGA-DFT calculations and suggests that Sr_5P_3 is a Mott insulator.[3] In a Mott insulator, strong electron-electron interactions, which are not fully captured by standard DFT, lead to the opening of a band gap. The exact experimental value of the band gap for Sr_5P_3 is a subject of ongoing research.

The electronic properties of other **strontium phosphide** compounds like Sr₃P₂, Sr₈P₅, and Sr₄P₃ are less well-characterized experimentally. Further studies, including Angle-Resolved Photoemission Spectroscopy (ARPES), are needed to directly probe their band structures and determine their electronic nature.

Tabulated Electronic Properties

Compound	Predicted (GGA-DFT)	E xperimental	Band Gap (eV)	Reference
Sr₅P₃	Metallic	Semiconducting (Mott Insulator)	Not Reported	[1][3]

Note: This table highlights the current understanding and will be expanded as more data becomes available.



Experimental Protocols Synthesis of Strontium Phosphide Single Crystals

The synthesis of high-quality single crystals is crucial for accurate experimental characterization of the intrinsic properties of materials.

Solid-State Reaction: A common method for synthesizing polycrystalline **strontium phosphide**s involves the direct reaction of strontium metal and red phosphorus at high temperatures in an inert atmosphere or vacuum-sealed ampoule.[1]

Flux Growth: To obtain single crystals suitable for techniques like single-crystal X-ray diffraction and ARPES, flux growth methods are often employed. This involves dissolving the constituent elements in a molten metal flux (e.g., Sn) and slowly cooling the mixture to allow for the crystallization of the desired **strontium phosphide** phase. The choice of flux and the temperature profile are critical parameters that need to be optimized for each specific compound.

Detailed Protocol for Sr₅P₃ Synthesis (as adapted from literature):

- Precursor Preparation: Stoichiometric amounts of high-purity strontium and red phosphorus are mixed.
- Sealing: The mixture is placed in an alumina crucible, which is then sealed in a tantalum or niobium tube under an argon atmosphere to prevent oxidation and reaction with the tube material.
- Heating Profile: The sealed tube is heated to a high temperature (e.g., 1200 °C) to ensure complete reaction and homogenization.
- Crystal Growth: The temperature is then slowly cooled over several days to a lower temperature (e.g., 800 °C) to promote the growth of single crystals.
- Isolation: The excess flux is removed, often by chemical etching or centrifugation at high temperatures, to isolate the **strontium phosphide** crystals.

Density Functional Theory (DFT) Calculations



DFT calculations provide theoretical insights into the electronic structure. A typical workflow for calculating the band structure of a **strontium phosphide** is as follows:

Computational Parameters for **Strontium Phosphides**:

- Software: Quantum ESPRESSO, VASP, or other plane-wave DFT codes.
- Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. For electrides like Sr₅P₃, including a Hubbard U correction (GGA+U) or using hybrid functionals (e.g., HSE06) is crucial to account for strong electron correlation.
- Pseudopotentials: Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.
- Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is chosen to ensure convergence of the total energy.
- k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh should be tested for convergence.
- Structural Relaxation: The crystal structure is first relaxed to find the ground-state geometry before performing the electronic structure calculations.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly measures the electronic band structure of a material.

Experimental Setup and Protocol for Air-Sensitive Phosphides:

- Sample Preparation: High-quality single crystals with a clean, flat surface are required. Due to the reactive nature of **strontium phosphides**, samples must be cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a fresh surface just before the measurement.
- Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He Iα and He IIα radiation) or a synchrotron beamline, is used to excite photoelectrons.

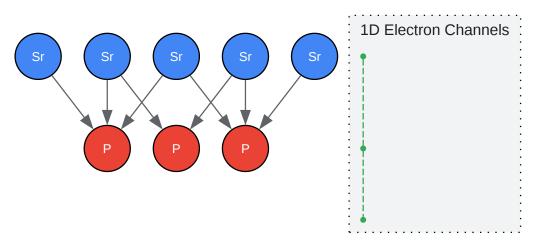


- Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.
- Data Acquisition: The intensity of photoelectrons is recorded as a function of their kinetic energy and emission angle, which can then be converted to a plot of binding energy versus crystal momentum, representing the experimental band structure.
- Vacuum Conditions: The entire experiment is conducted in a UHV chamber (pressure < 10⁻¹⁰ torr) to prevent surface contamination.

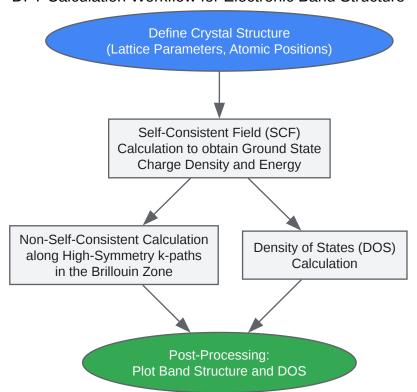
Mandatory Visualizations Crystal Structure of Sr₅P₃ (Mn₅Si₃-type)



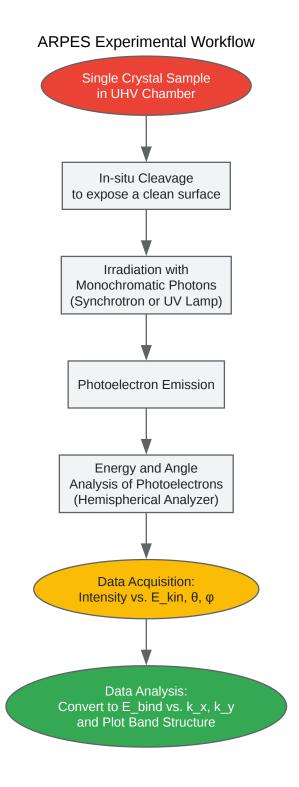
Crystal Structure of Sr₅P₃ (Mn₅Si₃-type)



DFT Calculation Workflow for Electronic Band Structure







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